
4-(azidomethyl)-3-phenyl-1H-pyrazole
Overview
Description
4-(azidomethyl)-3-phenyl-1H-pyrazole is an organic compound that belongs to the class of azides Azides are known for their high reactivity due to the presence of the azide functional group, which consists of three nitrogen atoms connected in a linear arrangement
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azidomethyl)-3-phenyl-1H-pyrazole typically involves the reaction of 3-phenyl-1H-pyrazole with a suitable azidomethylating agent. One common method is the reaction of 3-phenyl-1H-pyrazole with chloromethyl azide in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran at low temperatures to prevent decomposition of the azide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the safety and efficiency of the process by providing better control over reaction conditions and minimizing the risk of handling large quantities of azide compounds.
Chemical Reactions Analysis
Types of Reactions
4-(azidomethyl)-3-phenyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the cycloaddition reactions with alkynes.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Various substituted pyrazoles depending on the nucleophile used.
Cycloaddition Reactions: 1,2,3-triazoles.
Reduction Reactions: Aminomethyl derivatives of 3-phenyl-1H-pyrazole.
Scientific Research Applications
Medicinal Chemistry Applications
4-(Azidomethyl)-3-phenyl-1H-pyrazole exhibits a range of biological activities, making it a valuable scaffold in drug development. Pyrazole derivatives are recognized for their pharmacological properties, including:
- Anti-inflammatory Activity : Certain substituted pyrazoles have shown potent anti-inflammatory effects, often surpassing traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium . For example, compounds derived from pyrazole scaffolds have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation and pain pathways.
- Anticancer Properties : Pyrazole derivatives have been investigated for their potential in cancer therapy. Studies have demonstrated that specific compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines . For instance, this compound derivatives have been tested against breast and prostate cancer cells, showing promising results.
- Antimicrobial Activity : The compound has also demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Research utilizing agar diffusion methods revealed significant antibacterial properties .
Agrochemical Applications
The utility of this compound extends into agrochemicals, where pyrazole derivatives are employed as herbicides and insecticides. The unique chemical structure allows for the development of compounds that can effectively target pests while minimizing environmental impact.
- Herbicidal Activity : Studies have indicated that certain pyrazole derivatives can inhibit weed growth by disrupting metabolic pathways in plants . This makes them suitable candidates for formulation into herbicides.
- Insecticidal Properties : Pyrazoles have been shown to exhibit insecticidal activity against common agricultural pests. Their mechanism often involves interference with the nervous system of insects, leading to paralysis and death .
Synthesis and Functionalization
The synthesis of this compound can be achieved through various methods, including one-pot reactions that enhance efficiency and yield. Recent advancements in synthetic techniques have allowed for the rapid development of diverse pyrazole derivatives:
Synthesis Method | Description | Yield |
---|---|---|
One-Pot Reaction | Involves the reaction of aryl aldehydes with hydrazones under mild conditions | High |
Microwave-Assisted Synthesis | Accelerates reactions leading to improved yields and shorter reaction times | Excellent |
Catalytic Methods | Utilizes catalysts such as nano-ZnO for enhanced reactivity | Good |
These methods not only improve the efficiency of synthesis but also allow for the introduction of various functional groups that can enhance biological activity.
Case Studies
Several case studies highlight the applications of this compound:
- Case Study 1 : A study demonstrated that a derivative of this compound exhibited significant anti-cancer activity in vitro against multiple cancer cell lines, suggesting its potential as a lead compound for further drug development .
- Case Study 2 : Research on the herbicidal properties of pyrazole derivatives showed effective inhibition of weed growth in controlled field trials, indicating their practical application in agriculture .
Mechanism of Action
The mechanism of action of 4-(azidomethyl)-3-phenyl-1H-pyrazole primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form triazoles, which are important in various chemical and biological processes. Additionally, the azide group can be reduced to an amine, which can then participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
4-(azidomethyl)-1,1’-biphenyl: Similar in structure but with a biphenyl core instead of a pyrazole.
5-(azidomethyl)-2H-tetrazole: Contains a tetrazole ring instead of a pyrazole.
4-(azidomethyl)-1H-imidazole: Contains an imidazole ring instead of a pyrazole.
Uniqueness
4-(azidomethyl)-3-phenyl-1H-pyrazole is unique due to the presence of both the azide group and the pyrazole ring
Biological Activity
4-(Azidomethyl)-3-phenyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives, including this compound, have been extensively studied for their potential therapeutic applications, particularly in oncology and anti-inflammatory contexts. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The azidomethyl group is introduced through nucleophilic substitution reactions involving azide reagents. This modification is crucial for enhancing the biological activity of the pyrazole scaffold.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, it has been shown to induce apoptosis in K562 leukemic cells by activating the caspase cascade and promoting PARP cleavage. The compound's mechanism involves disrupting microtubule dynamics and inducing autophagy, as evidenced by the fragmentation of LC3 protein .
Compound | Cell Line | Concentration | Effect |
---|---|---|---|
This compound | K562 | 10 µM | Induces apoptosis via caspase activation |
This compound | MCF-7 | 5 µM | Inhibits cell proliferation significantly |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound exhibits notable anti-inflammatory effects. Studies have demonstrated that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making it a candidate for treating inflammatory diseases. The IC50 values for these activities are comparable to standard anti-inflammatory drugs like diclofenac .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates apoptotic pathways through caspase activation and PARP cleavage.
- Cytokine Modulation : It reduces the expression of inflammatory cytokines, thereby mitigating inflammation.
- Microtubule Disruption : Similar to other pyrazole derivatives, it may interfere with microtubule dynamics, which is critical for cell division.
Case Studies
Several studies have investigated the efficacy of this compound in clinical and preclinical settings:
- Leukemia Treatment : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in K562 cells over 48 hours, indicating its potential as a therapeutic agent against leukemia .
- Inflammatory Models : In animal models of inflammation, compounds similar to this compound showed promising results in reducing edema and pain responses .
Properties
IUPAC Name |
4-(azidomethyl)-5-phenyl-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c11-15-13-7-9-6-12-14-10(9)8-4-2-1-3-5-8/h1-6H,7H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWMOYTWLXLNEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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